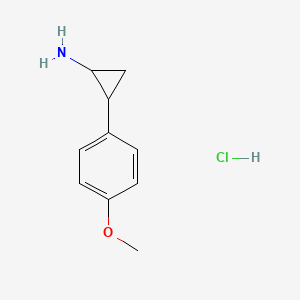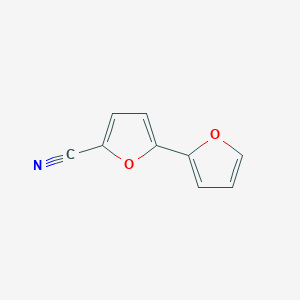
Fmoc-Arg(Pbf)-OMe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ce composé est largement utilisé dans la synthèse peptidique en raison de sa capacité à protéger des groupes fonctionnels spécifiques tout en permettant une formation efficace de liaisons peptidiques . Le groupe Fmoc (9-fluorenylméthoxycarbonyle) est un groupe protecteur courant pour l'extrémité amine des acides aminés dans la synthèse peptidique en phase solide, tandis que le groupe Pbf (2,2,4,6,7-pentaméthyldihydrobenzofuran-5-sulfonyle) protège le groupe guanidino de l'arginine .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Fmoc-Arg(Pbf)-OMe implique plusieurs étapes :
Estérification : Le groupe carboxyle de l'arginine est estérifié pour former l'ester méthylique de l'arginine.
Protection du groupe amine : Le groupe amine de l'arginine est protégé par l'introduction d'un groupe Boc (tert-butyloxycarbonyle).
Protection du groupe guanidino : Le groupe Pbf est introduit pour protéger le groupe guanidino de l'arginine.
Élimination du groupe Boc : Le groupe Boc est éliminé pour exposer le groupe amine.
Introduction du groupe Fmoc : Le groupe Fmoc est introduit pour protéger le groupe amine.
Méthodes de production industrielle
En milieu industriel, la synthèse de this compound est généralement réalisée à l'aide de synthétiseurs peptidiques automatisés. Ces machines permettent un contrôle précis des conditions de réaction et l'ajout séquentiel d'acides aminés à une chaîne peptidique en croissance. L'utilisation de synthétiseurs automatisés augmente l'efficacité et le rendement de la synthèse peptidique .
Analyse Des Réactions Chimiques
Types de réactions
Fmoc-Arg(Pbf)-OMe subit plusieurs types de réactions chimiques, notamment :
Déprotection : Les groupes Fmoc et Pbf peuvent être éliminés dans des conditions spécifiques pour exposer les groupes amine et guanidino de l'arginine.
Réactions de couplage : Le composé peut participer à la formation de liaisons peptidiques par le biais de réactions de couplage avec d'autres acides aminés.
Clivage : Le groupe ester peut être clivé pour libérer le groupe carboxyle libre de l'arginine.
Réactifs et conditions courants
Déprotection : Le groupe Fmoc est généralement éliminé à l'aide de pipéridine, tandis que le groupe Pbf est clivé à l'aide d'acide trifluoroacétique (TFA).
Réactions de couplage : Les réactifs courants pour les réactions de couplage comprennent le diisopropylcarbodiimide (DIC) et OxymaPure.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent l'arginine libre, les peptides contenant de l'arginine et les intermédiaires déprotégés .
Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique :
Mécanisme d'action
Le mécanisme d'action de this compound implique la protection et la déprotection de groupes fonctionnels pendant la synthèse peptidique. Le groupe Fmoc protège le groupe amine de l'arginine, empêchant les réactions indésirables pendant la formation de liaisons peptidiques. Le groupe Pbf protège le groupe guanidino, qui est important pour l'activité biologique de l'arginine . L'élimination de ces groupes protecteurs dans des conditions spécifiques permet la formation du peptide souhaité .
Applications De Recherche Scientifique
Fmoc-Arg(Pbf)-OMe has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Fmoc-Arg(Pbf)-OMe involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group of arginine, preventing unwanted reactions during peptide bond formation. The Pbf group protects the guanidino group, which is important for the biological activity of arginine . The removal of these protecting groups under specific conditions allows for the formation of the desired peptide .
Comparaison Avec Des Composés Similaires
Composés similaires
Fmoc-Arg(Pbf)-OH : Similaire à Fmoc-Arg(Pbf)-OMe, mais avec un groupe carboxyle libre au lieu d'un ester méthylique.
Fmoc-Lys(Boc)-OH : Un composé similaire où la lysine est protégée par un groupe Boc au lieu de Pbf.
Fmoc-Ser(tBu)-OH : Un composé similaire où la sérine est protégée par un groupe tert-butyle.
Unicité
This compound est unique en raison de sa combinaison de groupes protecteurs, ce qui permet une synthèse peptidique efficace tout en maintenant l'activité biologique de l'arginine. Le groupe ester méthylique offre également une polyvalence supplémentaire dans les applications synthétiques .
Propriétés
Formule moléculaire |
C35H42N4O7S |
|---|---|
Poids moléculaire |
662.8 g/mol |
Nom IUPAC |
methyl (2S)-5-[[amino-[(2,2,4,5,7-pentamethyl-3H-1-benzofuran-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)30-27(20)18-35(4,5)46-30)47(42,43)39-33(36)37-17-11-16-29(32(40)44-6)38-34(41)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,38,41)(H3,36,37,39)/t29-/m0/s1 |
Clé InChI |
AJHUUBFUSQKGKT-LJAQVGFWSA-N |
SMILES isomérique |
CC1=C(C(=C(C2=C1CC(O2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
SMILES canonique |
CC1=C(C(=C(C2=C1CC(O2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[2.2.2]octane-3-carbonitrile,(3S)-(9ci)](/img/structure/B12275148.png)
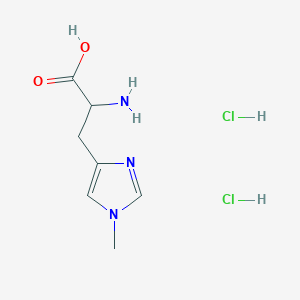

![2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12275158.png)
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid](/img/structure/B12275166.png)
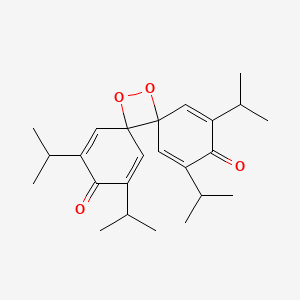
![methyl 3-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzoate](/img/structure/B12275184.png)
![1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo-](/img/structure/B12275186.png)
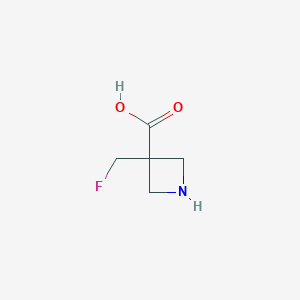
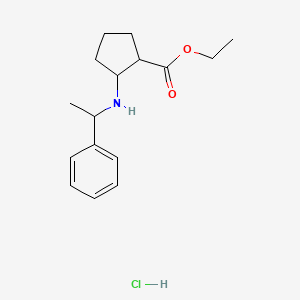
![methyl 3-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B12275207.png)
![3,5-diethyl 2,6-dimethyl-4-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12275212.png)
